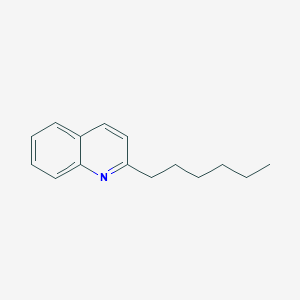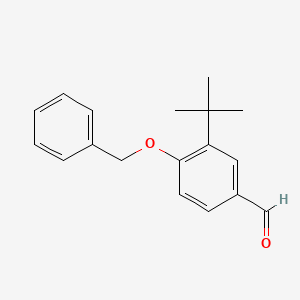
4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) is an organic compound known for its unique chemical structure and properties This compound features a phenolic core substituted with two 2,4-dihydroxybenzyl groups and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) typically involves the reaction of 2,4-dihydroxybenzyl chloride with 2,6-dihydroxy-4-methylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for 4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Ethers or esters, depending on the substituent used.
Applications De Recherche Scientifique
4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, where its phenolic structure can enhance the material properties.
Mécanisme D'action
The mechanism of action of 4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) is primarily related to its ability to donate hydrogen atoms from its phenolic groups, thereby acting as an antioxidant. This compound can neutralize free radicals and reactive oxygen species, preventing oxidative damage to cells and tissues. The molecular targets and pathways involved include the inhibition of oxidative stress-related enzymes and the modulation of signaling pathways associated with inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(2,4-dihydroxybenzyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of a methyl group.
2,6-Bis(2,4-dihydroxybenzyl)-4-ethylphenol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4,4'-((2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(benzene-1,3-diol) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H20O5 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
4-[[3-[(2,4-dihydroxyphenyl)methyl]-2-hydroxy-5-methylphenyl]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H20O5/c1-12-6-15(8-13-2-4-17(22)10-19(13)24)21(26)16(7-12)9-14-3-5-18(23)11-20(14)25/h2-7,10-11,22-26H,8-9H2,1H3 |
Clé InChI |
BXXUUZSHXORWRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)CC2=C(C=C(C=C2)O)O)O)CC3=C(C=C(C=C3)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3S)-3-Amino-2-oxoazepan-1-yl]acetic acid](/img/structure/B8563521.png)




![2H-Pyran, 2-[(1-ethynylhexyl)oxy]tetrahydro-](/img/structure/B8563563.png)








